molecular formula C11H15NOS B1438582 4-(Tert-butoxy)benzene-1-carbothioamide CAS No. 1039315-11-1

4-(Tert-butoxy)benzene-1-carbothioamide

Cat. No.: B1438582
CAS No.: 1039315-11-1
M. Wt: 209.31 g/mol
InChI Key: VAEZVEPJNVRCFQ-UHFFFAOYSA-N
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Description

“4-(Tert-butoxy)benzene-1-carbothioamide” is a chemical compound with the molecular formula C11H15NOS . It has a molecular weight of 209.31 .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 32 bonds. This includes 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 ether (aliphatic) .

Scientific Research Applications

  • Reactivity with Phenols and Photodecomposition : 4-(Tert-butoxy)benzene-1-carbothioamide is involved in the reaction of tert-butoxy radicals with phenols. These radicals are generated in the photodecomposition of di-tert-butyl peroxide and react efficiently with phenols to yield corresponding phenoxy radicals. This reaction is notable for its rate constants and solvent-dependent behavior (Das, Encinas, Steenken, & Scaiano, 1981).

  • Synthesis and Properties of Polyamides : this compound derivatives have been synthesized and used in the creation of polyamides with flexible main-chain ether linkages. These polyamides exhibit high thermal stability, are readily soluble in various solvents, and can form transparent, flexible, and tough films (Hsiao, Yang, & Chen, 2000).

  • Polymerization Initiator : It plays a role in the polymerization of styrene, where di-tert-butyl peroxide, a source of tert-butoxy radicals, is used as an initiator. This process involves tert-butoxy and methyl end-groups, dependent on the polymerization conditions (Allen & Bevington, 1961).

  • Molecular Docking Studies in Drug Research : While specific studies on this compound are not directly mentioned, derivatives of benzene carbothioamide, which include similar structural elements, have been synthesized and studied for potential anticancer and antioxidant effects, using molecular docking studies to analyze binding energies with specific targets (Mohamed et al., 2022).

  • Chemical Reactions with Vinyl Monomers : Tert-butoxy radicals derived from compounds like this compound engage in reactions with vinyl monomers. These reactions involve both double-bond addition and hydrogen abstraction, depending on the monomer structure (Encina, Rivera, & Lissi, 1978).

Safety and Hazards

The safety information available indicates that “4-(Tert-butoxy)benzene-1-carbothioamide” is associated with several hazard statements, including H302, H315, H317, H319, H332, and H335. Precautionary measures include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NOS/c1-11(2,3)13-9-6-4-8(5-7-9)10(12)14/h4-7H,1-3H3,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEZVEPJNVRCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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